molecular formula C9H14N2O5 B14155572 1-Hexopyranosyl-1H-imidazole CAS No. 61425-04-5

1-Hexopyranosyl-1H-imidazole

Cat. No.: B14155572
CAS No.: 61425-04-5
M. Wt: 230.22 g/mol
InChI Key: MFFNQAMHVXENEY-UHFFFAOYSA-N
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Description

1-Hexopyranosyl-1H-imidazole is a compound that features a hexopyranosyl group attached to an imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexopyranosyl-1H-imidazole typically involves the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are designed to be compatible with a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Hexopyranosyl-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .

Scientific Research Applications

1-Hexopyranosyl-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hexopyranosyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Hexopyranosyl-1H-imidazole include other imidazole derivatives, such as:

Uniqueness

This compound is unique due to the presence of the hexopyranosyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its specific applications and effects .

Properties

CAS No.

61425-04-5

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

IUPAC Name

2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol

InChI

InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2

InChI Key

MFFNQAMHVXENEY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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